molecular formula C14H19NO4 B554504 2-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid CAS No. 3588-60-1

2-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid

Cat. No. B554504
CAS RN: 3588-60-1
M. Wt: 265.3 g/mol
InChI Key: USPFMEKVPDBMCG-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid is a derivative of L-leucine, obtained by the substitution of a benzyloxy carbonyl group on the nitrogen atom . It contains functional groups of benzyloxycarbonyl and carboxylic acid .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 265.31 . It is a powder that should be stored at 4°C .

Scientific Research Applications

  • Stereochemistry in Marine Toxins and Antibiotics : The stereochemistry of 4-amino-3-hydroxy-2-methylpentanoic acid, a constituent of the hexapeptide portion of the antitumor antibiotic bleomycin A2 and the marine toxin janolusimide, was explored. This research contributes to understanding the structural composition of these biologically significant compounds (Giordano, Spinella, & Sodano, 1999).

  • Pharmacokinetics in Rats : A study investigated the pharmacokinetics of a related compound, benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester in rats. This is important for understanding how similar compounds are metabolized and distributed in biological systems (Xu et al., 2020).

  • Crystal Structure and Biological Activity : Research on N-(β-Carboxyethyl)-α-isoleucine, a compound similar to 2-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid, analyzed its crystal structure and hinted at its biological activity. Such studies are crucial for drug design and understanding molecular interactions (Nehls et al., 2013).

  • Fluorescent and Colorimetric pH Probe : A study synthesized a new fluorescent and colorimetric pH probe utilizing a related compound. This demonstrates the potential application of 2-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid derivatives in chemical sensing technologies (Diana et al., 2020).

  • Corrosion Inhibition : Another study examined the corrosion inhibition effect of a similar compound, 2-amino-4-methylpentanoic acid, on high carbon steel in hydrochloric acid. This suggests potential industrial applications in materials science (Loto, 2017).

  • Asymmetric Synthesis of β-Leucine : Research on the asymmetric synthesis of β2-amino acids, using hexahydrobenzoxazolidinones as chiral auxiliaries, is related to the synthesis and manipulation of compounds like 2-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid. This is significant for producing chiral compounds for pharmaceutical applications (Reyes-Rangel et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPFMEKVPDBMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289266
Record name Z-DL-Leu-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid

CAS RN

28862-79-5, 2018-66-8, 3588-60-1
Record name NSC523826
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2018-66-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60039
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Z-DL-Leu-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AD Pehere - 2012 - digital.library.adelaide.edu.au
Chapter One introduces the concept of peptide 'secondary structure' with an emphasis on β-strand geometry in macrocycles. This structural design is crucial for targeting different …
Number of citations: 2 digital.library.adelaide.edu.au

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